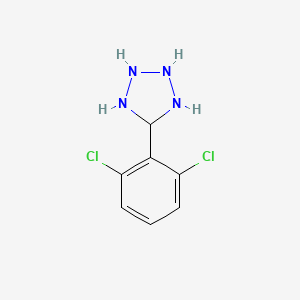

5-(2,6-Dichlorophenyl)tetrazolidine

描述

Structure

3D Structure

属性

分子式 |

C7H8Cl2N4 |

|---|---|

分子量 |

219.07 g/mol |

IUPAC 名称 |

5-(2,6-dichlorophenyl)tetrazolidine |

InChI |

InChI=1S/C7H8Cl2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3,7,10-13H |

InChI 键 |

AAGLOCBHAJKAIH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)C2NNNN2)Cl |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 5 2,6 Dichlorophenyl Tetrazolidine

Retrosynthetic Analysis of the 5-(2,6-Dichlorophenyl)tetrazolidine Skeleton

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

A primary disconnection for the this compound skeleton would be at the C-N and N-N bonds of the tetrazolidine (B1588448) ring. This approach simplifies the target molecule into two key synthons: a 2,6-dichlorophenyl-containing electrophile and a nitrogen-based nucleophilic component. A logical synthetic equivalent for the electrophilic synthon is 2,6-dichlorobenzaldehyde (B137635). The tetrazolidine ring can be envisioned as being formed from a reaction involving a hydrazine (B178648) derivative or an azide (B81097) source.

Further disconnection of the nitrogen component leads to simpler precursors. For instance, the tetrazole ring can be conceptually deconstructed via a [3+2] cycloaddition, pointing towards a nitrile and an azide as the ultimate starting materials. This method is a cornerstone in the synthesis of many tetrazole derivatives. nih.gov

Key Synthetic Routes and Transformations for Tetrazolidine Ring Formation

The construction of the tetrazolidine ring is the pivotal step in the synthesis of the target molecule. Several classical and modern synthetic methods can be employed for this purpose.

Cycloaddition Reactions in Tetrazolidine Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the synthesis of five-membered heterocyclic rings like tetrazolidine. researchgate.net In this context, the reaction typically involves a 1,3-dipole and a dipolarophile.

One of the most common methods for tetrazole synthesis is the [2+3] cycloaddition of an isocyanide with hydrazoic acid or a silyl (B83357) azide. nih.gov Another prominent approach is the reaction between nitriles and azides. nih.gov For the synthesis of this compound, this would involve the reaction of 2,6-dichlorobenzonitrile (B3417380) with an azide source. The reactivity of the nitrile can be influenced by the electron-withdrawing nature of the dichlorophenyl group.

Macrocyclic tetrazoles have been synthesized through double alkylation of a bis(o-phenolyl)tetrazole precursor, highlighting the versatility of cycloaddition strategies. nih.gov Photoinduced tetrazole-alkene cycloaddition reactions have also been developed, where a diaryltetrazole serves as a photoactivatable precursor to a reactive nitrile imine dipole. nih.gov

Condensation and Ring-Closure Strategies

Condensation reactions followed by intramolecular ring-closure offer an alternative pathway to the tetrazolidine core. A plausible route involves the condensation of a hydrazine derivative with 2,6-dichlorobenzaldehyde to form a hydrazone intermediate. Subsequent cyclization with a source of two nitrogen atoms would yield the tetrazolidine ring. This strategy is analogous to methods used in the synthesis of other nitrogen-containing heterocycles like thiazolidinones.

Multicomponent Reactions Leading to the Tetrazolidine Core

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.net The Ugi-azide four-component reaction (UA-4CR) is a notable example, which involves the condensation of an aldehyde, an amine, an isocyanide, and an azide to produce 1,5-disubstituted 1H-tetrazoles. researchgate.net

Adapting this for this compound would involve using 2,6-dichlorobenzaldehyde as the aldehyde component. The flexibility of MCRs allows for the introduction of diverse substituents, making it a powerful tool for creating libraries of tetrazole-containing compounds for various applications. beilstein-journals.orgnih.gov

Introduction of the 2,6-Dichlorophenyl Substituent: Strategies and Challenges

The introduction of the 2,6-dichlorophenyl group onto the tetrazolidine ring presents specific challenges, primarily due to steric hindrance. The two chlorine atoms in the ortho positions can impede the approach of reagents to the reaction center.

In synthetic routes starting from 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzonitrile, the substituent is present from the beginning. The main challenge then becomes overcoming the steric hindrance in the subsequent ring-forming reactions. This may require more forcing reaction conditions, such as higher temperatures or pressures, or the use of specialized catalysts.

In cases where the tetrazolidine ring is formed first, the introduction of the 2,6-dichlorophenyl group would likely proceed via a nucleophilic aromatic substitution or a cross-coupling reaction. However, the deactivating nature of the four nitrogen atoms in the tetrazolidine ring can make such reactions challenging.

The 2,6-dichloro substitution pattern is known to enhance lipophilicity and metabolic stability in molecules, which are desirable properties in medicinal chemistry and agrochemicals. This provides a strong incentive to overcome the synthetic hurdles associated with its introduction.

Catalytic Approaches in the Synthesis of this compound

Catalysis can play a crucial role in facilitating the synthesis of sterically hindered molecules like this compound. Both metal-based and organocatalytic systems can be employed.

For cycloaddition reactions, Lewis acids can be used to activate the nitrile component, making it more susceptible to nucleophilic attack by the azide. Metal catalysts are also widely used in cross-coupling reactions to form C-C or C-N bonds, which could be a viable strategy for introducing the 2,6-dichlorophenyl group.

Recent research has shown the development of novel catalytic systems for the synthesis of N-aryl glycine (B1666218) ester derivatives, which could potentially be adapted for the synthesis of related heterocyclic compounds. rsc.org The use of a tetrazine catalyst with zinc acetate (B1210297) has been shown to be effective under mild conditions. rsc.org

The development of efficient catalytic systems is key to achieving high yields and selectivity in the synthesis of this compound, particularly when dealing with the steric and electronic challenges posed by the 2,6-dichlorophenyl substituent.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings through C-N bond formation. While direct transition metal-catalyzed synthesis of the tetrazolidine ring is not widely documented, analogous reactions for other nitrogen heterocycles suggest potential pathways.

A hypothetical route could involve the cycloaddition of a metal-nitrene species with a suitable nitrogen-containing precursor. For instance, a reaction could be envisioned between 2,6-dichlorobenzaldehyde and a metal-coordinated azide complex. Catalysts based on cobalt, known to facilitate [3+2] cycloadditions of azides and nitriles to form tetrazoles, could potentially be adapted for this purpose. nih.gov The mechanism would likely involve the initial coordination of the metal to the nitrogenous reagents, bringing them into proximity and lowering the activation energy for the cyclization.

Another potential transition metal-catalyzed approach could be a multi-component reaction. Palladium-catalyzed cross-coupling reactions are extensively used for C-N bond formation. nih.gov A strategy could involve the coupling of a precursor containing the 2,6-dichlorophenyl group with a molecule providing the nitrogen backbone of the tetrazolidine ring. However, the challenge lies in finding a stable and suitable four-nitrogen component for such a reaction.

| Catalyst System | Proposed Reaction Type | Potential Precursors | Key Challenges |

| Cobalt(II) complexes | [3+2] Cycloaddition | 2,6-Dichlorobenzaldehyde, Metal Azide Complex | Control of regioselectivity, Stability of the tetrazolidine ring under reaction conditions |

| Palladium/Ligand | Multi-component Reaction | 2,6-Dichlorophenylboronic acid, Nitrogen backbone precursor | Synthesis of a suitable four-nitrogen component, Prevention of side reactions |

| Rhodium(II) catalysts | Nitrene Insertion | 2,6-Dichlorobenzyl azide, Diaziridine derivative | Generation and reactivity of the rhodium nitrene, Ring stability |

This table presents hypothetical transition metal-catalyzed approaches for the synthesis of this compound based on analogous reactions.

Organocatalysis and Biocatalysis in Tetrazolidine Synthesis

Organocatalysis:

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often providing excellent stereocontrol under mild conditions. For the synthesis of a chiral tetrazolidine derivative, an organocatalytic approach could be highly valuable. A plausible strategy involves the activation of one of the reactants by an organocatalyst to facilitate a cycloaddition reaction.

For example, a chiral amine catalyst, such as a proline derivative, could react with 2,6-dichlorobenzaldehyde to form a reactive enamine or iminium ion intermediate. This intermediate could then undergo a [3+2] or a stepwise cycloaddition with a nitrogen-rich component, such as a derivative of hydrazoic acid. The stereochemistry of the final product would be directed by the chiral catalyst. While there are reports on the organocatalytic synthesis of tetrazole-derived organocatalysts, the direct asymmetric synthesis of the tetrazolidine ring remains a significant challenge. nih.gov

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. nih.govresearchgate.net While no specific enzymes are known to synthesize tetrazolidine rings directly, the potential for enzyme-catalyzed C-N bond formation could be explored. For instance, a transaminase could potentially be engineered to accept a precursor of the tetrazolidine ring as a substrate. Alternatively, enzymes could be used in the synthesis of chiral precursors for a subsequent chemical cyclization step. The development of such a biocatalytic route would represent a significant advancement in the sustainable synthesis of this class of compounds.

| Catalysis Type | Catalyst Example | Proposed Reaction | Potential Advantages |

| Organocatalysis | Proline derivatives | Asymmetric [3+2] cycloaddition | High enantioselectivity, Mild reaction conditions |

| Biocatalysis | Engineered Transaminase | Asymmetric amination of a precursor | High stereoselectivity, Green reaction conditions |

This table outlines potential organocatalytic and biocatalytic strategies for the synthesis of chiral this compound, which are currently speculative.

Optimization of Reaction Conditions and Yield for this compound

Given the absence of established protocols, any proposed synthesis of this compound would require extensive optimization. Key parameters to consider would include the choice of solvent, temperature, catalyst loading, and the nature of the starting materials.

For a hypothetical cycloaddition reaction, a screening of solvents with varying polarities would be crucial. The temperature would need to be carefully controlled to balance the reaction rate with the stability of the potentially labile tetrazolidine ring. In a catalyzed reaction, the catalyst-to-substrate ratio would be optimized to maximize yield while minimizing cost and potential side reactions. The use of design of experiments (DoE) methodologies could systematically explore the reaction parameter space to identify optimal conditions.

| Parameter | Range/Options to be Explored | Potential Impact on Yield |

| Solvent | Toluene, Dichloromethane, Acetonitrile (B52724), Water | Can influence reactant solubility, reaction rate, and product stability. |

| Temperature | -20 °C to 100 °C | Higher temperatures may increase rate but also lead to decomposition. |

| Catalyst Loading | 0.1 mol% to 20 mol% | Higher loading may increase conversion but also side products and cost. |

| Reactant Concentration | 0.01 M to 1 M | Can affect reaction kinetics and the formation of intermolecular vs. intramolecular products. |

This interactive table presents a hypothetical optimization study for the synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound would be of significant interest for potential pharmaceutical applications. Achieving stereoselectivity could be approached in several ways:

Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereocenter. This would involve the synthesis of a chiral derivative of 2,6-dichlorobenzaldehyde or the nitrogen-containing component.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of the cyclization reaction. The auxiliary would then be removed in a subsequent step.

Asymmetric Catalysis: As discussed in section 2.4.2, the use of a chiral transition metal catalyst or an organocatalyst could directly induce the formation of one enantiomer over the other.

The choice of strategy would depend on the specific synthetic route developed. For any of these approaches, the determination of the enantiomeric excess (e.e.) would be crucial, typically achieved through chiral chromatography (e.g., HPLC or GC).

Sustainable Chemistry Principles in Tetrazolidine Synthesis

Applying the principles of green chemistry to the synthesis of this compound would aim to minimize the environmental impact of the process. Key considerations would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. chemicalbook.com

Catalysis: Employing catalytic methods (transition metal, organo-, or biocatalysis) over stoichiometric reagents to reduce waste. researchgate.net

Renewable Feedstocks: Where possible, utilizing starting materials derived from renewable resources.

A truly green synthesis of this compound would likely involve a catalytic, one-pot reaction in a benign solvent, with high yield and selectivity. While this remains a future goal, the principles of green chemistry provide a valuable framework for the development of any new synthetic methodology.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 2,6 Dichlorophenyl Tetrazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. scielo.org.za It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assemble the molecular puzzle of 5-(2,6-Dichlorophenyl)tetrazolidine.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number and type of protons. For this compound, one would expect to see signals corresponding to the protons on the aromatic ring and the CH and NH protons of the tetrazolidine (B1588448) ring. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom, including the dichlorinated carbons of the phenyl ring and the carbon of the tetrazolidine ring.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. cyberleninka.ru It would reveal correlations between adjacent protons on the aromatic ring and within the tetrazolidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. nih.gov This experiment would definitively link the proton signals of the dichlorophenyl and tetrazolidine rings to their corresponding carbon signals, confirming the C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment would help to determine the three-dimensional conformation of the molecule by showing through-space interactions between protons on the tetrazolidine ring and the nearby protons of the 2,6-dichlorophenyl group.

Hypothetical NMR Data for this compound

This table presents predicted data based on the compound's structure, as specific experimental values are not publicly available.

| Atom | Hypothetical ¹H Chemical Shift (ppm), Multiplicity, Coupling (Hz) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C5-H (Tetrazolidine) | 5.90, s | 85.0 | C1' (ipso), C2'/C6' |

| NH (Tetrazolidine) | 7.50, br s | - | C5 |

| H3'/H5' (Aromatic) | 7.45, d, J=8.1 | 129.0 | C1', C5'/C3' |

| H4' (Aromatic) | 7.55, t, J=8.1 | 132.0 | C2'/C6' |

| C1' (ipso-Aromatic) | - | 135.0 | - |

| C2'/C6' (Cl-C, Aromatic) | - | 136.5 | - |

For pharmaceutical compounds, the solid-state form is critically important as different crystalline forms, or polymorphs, can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these forms. nih.gov Unlike solution-state NMR, ssNMR analyzes the molecule in its solid, crystalline state. nih.govresearchgate.net By detecting subtle variations in the chemical shifts of nuclei like ¹³C and ¹⁵N, ssNMR can distinguish between different polymorphs. researchgate.net Each polymorph has a unique crystal lattice, leading to distinct local electronic environments for the atoms, which are reflected as differences in the ssNMR spectrum. This analysis is crucial for ensuring the consistency and stability of a solid drug substance.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated for the expected formula (C₇H₆Cl₂N₄), the molecular formula can be unequivocally confirmed, ruling out other potential formulas with the same nominal mass.

Expected HRMS Data for this compound

| Ion | Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |

|---|

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by analyzing the fragmentation patterns of a selected ion. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then detected. The fragmentation pattern is like a fingerprint for the molecule, providing definitive evidence for its structural components, such as the presence of the dichlorophenyl ring and the tetrazole moiety.

Plausible Fragmentation Pathway for this compound in MS/MS

This table outlines a potential fragmentation pattern. The specific fragments and their relative abundances would be determined experimentally.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 233.0 | 204.0 | [C₇H₅Cl₂N₂]⁺ | N₂H |

| 233.0 | 145.0 | [C₆H₃Cl₂]⁺ | CH₃N₄ |

| 204.0 | 176.0 | [C₇H₅Cl₂]⁺ | N₂ |

X-ray Crystallography Methodologies for Absolute Structure Determination

While NMR and MS provide powerful evidence for structural assignment, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. scielo.org.za This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of all atoms in the molecule with very high precision.

For this compound, a successful crystallographic analysis would yield:

Absolute Stereochemistry: The exact 3D arrangement of the atoms.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformational Details: The specific puckering of the tetrazolidine ring and the rotational orientation of the dichlorophenyl group relative to the heterocyclic ring.

Intermolecular Interactions: A detailed map of how molecules pack together in the crystal lattice, including any hydrogen bonding involving the N-H groups of the tetrazolidine ring.

This level of detail is unparalleled and serves as the ultimate proof of structure.

Single Crystal X-ray Diffraction Techniques

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining suitable single crystals would allow for the exact determination of the conformation of the tetrazolidine ring and the spatial relationship between the heterocyclic ring and the dichlorophenyl substituent.

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected findings. For instance, the crystal structure of 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole reveals key structural parameters that are analogous to those anticipated for the target compound. nih.gov In this related molecule, the tetrazole and phenyl rings are nearly planar, with a dihedral angle of 17.2(2)° between them. nih.gov The crystal packing is stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules into chains. nih.gov

A hypothetical SC-XRD analysis of this compound would be expected to yield a similar set of detailed crystallographic data. The analysis would confirm the connectivity of the atoms, the saturated nature of the tetrazolidine ring (as opposed to the aromatic tetrazole ring), and the specific torsion angles defining the molecule's conformation. The data would also reveal the supramolecular architecture, detailing any intermolecular interactions such as hydrogen bonds involving the N-H protons of the tetrazolidine ring or halogen bonding involving the chlorine atoms.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Cl₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8362 (2) |

| b (Å) | 9.0524 (3) |

| c (Å) | 24.8876 (11) |

| β (°) | 91.956 (4) |

| Volume (ų) | 863.76 (7) |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze microcrystalline materials. pnrjournal.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample, making it ideal for routine analysis, phase identification, and assessment of material purity. researchgate.net For this compound, PXRD would be employed to confirm the crystalline nature of a bulk sample, identify the specific crystalline phase (polymorph), and detect any crystalline impurities.

The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. In the synthesis of 5-substituted 1H-tetrazoles, PXRD has been used to characterize the catalysts used in their formation and to confirm the structure of the final products. acs.orgscielo.org.za For example, the PXRD pattern of a nano-SiO₂ catalyst used in tetrazole synthesis shows a characteristic strong peak at a 2θ value of 21.8°. scielo.org.za

Analysis of a synthesized batch of this compound via PXRD would involve comparing its experimental diffractogram to a reference pattern, either calculated from single-crystal data or from a known standard. The presence of unexpected peaks would indicate impurities, while shifts in peak positions could suggest lattice strain or the formation of a different polymorph.

Vibrational Spectroscopy Techniques (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

For this compound, IR and Raman spectroscopy would be used to confirm the presence of the key structural components: the tetrazolidine ring and the 2,6-dichlorophenyl group. The spectra of related tetrazole and dichlorobenzene derivatives provide a basis for assigning the expected vibrational bands. rsc.orgresearchgate.net

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the IR spectrum, typically in the range of 3100-3400 cm⁻¹, corresponding to the N-H bonds in the tetrazolidine ring.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Bands in the 1400-1600 cm⁻¹ region.

Tetrazole Ring Vibrations: The N=N and C-N stretching vibrations of the tetrazole ring typically appear in the 900-1500 cm⁻¹ region. pnrjournal.comnih.gov For the saturated tetrazolidine ring, these will be shifted, and the analysis will focus on C-N and N-N single bond stretches.

C-Cl Stretching: Strong absorptions in the far-IR or low-frequency Raman region, typically between 600 and 800 cm⁻¹, are characteristic of the C-Cl bonds on the phenyl ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Tetrazolidine) | Stretching | 3100 - 3400 | IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 | IR, Raman |

| N=N / C-N (Tetrazole Ring) | Ring Stretching | 900 - 1500 | IR, Raman |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

Chiroptical Spectroscopy for Stereochemical Characterization (e.g., CD, ORD)

The carbon atom at the 5-position of the tetrazolidine ring in this compound is a stereocenter. This means the compound can exist as a pair of non-superimposable mirror images, or enantiomers, (R)- and (S)-5-(2,6-dichlorophenyl)tetrazolidine. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study such chiral molecules. researchgate.net

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. An achiral molecule will not produce a CD or ORD signal, while enantiomers will produce mirror-image spectra. nih.gov Therefore, CD spectroscopy is a powerful tool for determining the absolute configuration of a chiral center and for assessing the enantiomeric purity of a sample. nih.govrsc.org

While no direct chiroptical data for this compound exists, studies on other chiral tetrazoles demonstrate the utility of the approach. For example, the absolute configuration of a novel chiral α-tetrazole binaphthylazepine was successfully determined by comparing its experimental vibrational circular dichroism (VCD) spectrum with spectra predicted by DFT computational analysis. mdpi.com The electronic circular dichroism (ECD) spectra of its precursors were dominated by the strong chromophore of the binaphthyl system, but VCD provided a clear signature for the benzylic stereocenter. mdpi.com

For this compound, one would expect the (R) and (S) enantiomers to exhibit opposite Cotton effects in their CD spectra, particularly for the electronic transitions associated with the dichlorophenyl chromophore. By comparing the experimental spectrum of an enantiomerically pure sample to quantum chemical calculations, the absolute configuration could be assigned. Furthermore, the amplitude of the CD signal is proportional to the enantiomeric excess, allowing for quantitative measurement of a sample's purity. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a fundamental separation technique used to separate, identify, and purify the components of a mixture. youtube.com For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing chemical purity and for isolating the compound from reaction byproducts or starting materials. nih.gov

A typical analytical HPLC method for a moderately polar, aromatic compound like this compound would utilize a reverse-phase column. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

A representative HPLC method would involve:

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com An acid modifier like trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of acidic or basic functional groups. sielc.comijrpc.com

Detection: A UV detector set to a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., 215 nm or 254 nm). nih.gov

Analysis: The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

This analytical method can be scaled up to preparative chromatography by using a larger column and higher flow rates, enabling the isolation of the pure compound for further studies. sielc.comyoutube.com

Computational Chemistry and Theoretical Investigations of 5 2,6 Dichlorophenyl Tetrazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution, energy levels, and other key electronic properties that govern the compound's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 5-(2,6-Dichlorophenyl)tetrazolidine. DFT methods are used to investigate both the ground (lowest energy) state and various excited states of the molecule. nih.gov

Researchers typically employ a functional, such as B3LYP or ωB97XD, paired with a suitable basis set like 6-311++G(d,p), to perform geometry optimization. researchgate.net This process finds the most stable three-dimensional arrangement of the atoms. Once the optimized geometry is obtained, further calculations can predict a range of electronic properties. For a related compound, 5-(4-chlorophenyl)-1H-tetrazole, similar DFT calculations have been used to determine its structural and electronic properties. researchgate.net

Key parameters derived from DFT studies include total energy, dipole moment, and the energies of molecular orbitals. These calculations can be performed for the molecule in a vacuum (gas phase) or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate behavior in solution. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Phenyltetrazole Derivative This table presents example data based on calculations for a similar compound, 5-(4-chlorophenyl)-1H-tetrazole, to illustrate the outputs of DFT studies. researchgate.net

| Property | Calculated Value |

| Total Energy | -949.064 Hartree |

| Dipole Moment | 4.8275 Debye |

| Electronegativity (χ) | 4.8275 eV |

| Chemical Hardness (η) | 3.3 eV |

| Electrophilicity Index (ω) | 3.54 eV |

Data sourced from a theoretical study on 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as the "gold standard" in computational chemistry.

These high-accuracy calculations are invaluable for:

Benchmarking: Validating the results obtained from more cost-effective DFT methods.

Mechanism Studies: Investigating reaction mechanisms where subtle energy differences are critical. vanderbilt.edu

Weak Interactions: Accurately describing non-covalent interactions, which can be crucial in conformational analysis and crystal packing.

For the formation and thermolysis of a related tetrazine ylide, ab initio calculations were used to support the proposed reaction mechanisms, demonstrating the power of these methods in understanding complex chemical transformations. vanderbilt.edu

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).

HOMO: The outermost orbital containing electrons. A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Example Frontier Orbital Data for a Phenyltetrazole Derivative This table shows representative HOMO, LUMO, and energy gap values based on a theoretical study of 5-(4-chlorophenyl)-1H-tetrazole. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -8.1275 |

| LUMO | -1.5275 |

| Energy Gap (ΔE) | 6.6000 |

Data sourced from a theoretical study on 5-(4-chlorophenyl)-1H-tetrazole. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

The primary focus of such an analysis would be:

Rotation of the Dichlorophenyl Ring: Mapping the potential energy surface as a function of the torsion angle between the phenyl ring and the tetrazolidine (B1588448) ring. The bulky chlorine atoms at the 2 and 6 positions create significant steric hindrance, which will likely result in a high rotational barrier and a preferred, non-planar (twisted) conformation.

Tetrazolidine Ring Puckering: The five-membered tetrazolidine ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). Computational methods can determine the relative energies of these conformers.

By systematically calculating the energy for each conformation, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. researchgate.net This analysis is critical for understanding how the molecule might fit into a biological receptor or interact with other molecules.

Table 3: Hypothetical Relative Energies of Conformers for this compound This illustrative table shows how the relative stability of different conformers could be presented.

| Conformer Description | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum (Twisted) | 90° | 0.00 | 95.5 |

| Transition State (Planar) | 0° | 8.50 | <0.1 |

| Local Minimum (Twisted) | -90° | 0.00 | 4.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system containing the molecule of interest and a large number of solvent molecules (e.g., water). mdpi.com

For this compound, MD simulations can reveal:

Solvent Interactions: How water or other solvent molecules arrange themselves around the solute, particularly around the polar N-H groups of the tetrazolidine ring and the hydrophobic dichlorophenyl group. mdpi.com

Conformational Flexibility: How the molecule flexes, bends, and rotates in a solution at a given temperature, providing a more realistic picture of its behavior than a static model.

Binding Dynamics: If studying an interaction with a biological target, MD can simulate the process of the molecule binding to and unbinding from a receptor, revealing key interactions that stabilize the complex. nih.gov

These simulations are essential for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological environment. ims.ac.jp

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction pathway. ims.ac.jp Because transition states are inherently unstable and short-lived, they are extremely difficult to observe experimentally. Computational chemistry provides indispensable tools for locating and characterizing these fleeting structures. ims.ac.jp

For reactions involving this compound, such as its synthesis or decomposition, computational methods can be used to:

Propose a Reaction Pathway: Hypothesize a step-by-step mechanism connecting reactants to products.

Locate Transition States: Employ algorithms like the Nudged Elastic Band (NEB) method or similar techniques to find the lowest-energy path and the precise geometry of the transition state for each step. ims.ac.jp

Calculate Activation Energies: Determine the energy barrier (activation energy) of the reaction by calculating the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Verify the Transition State: Perform a frequency calculation on the TS geometry. A true transition state will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate. nih.gov

This type of analysis provides a detailed, molecular-level picture of the reaction mechanism, rationalizing product formation and guiding the design of new synthetic routes. vanderbilt.edu

Theoretical Studies on Non-Covalent Interactions Involving the 2,6-Dichlorophenyl Moiety

The 2,6-dichlorophenyl group is a key structural feature that significantly influences the molecule's interactions with its environment. Theoretical studies on similar structures highlight the importance of various non-covalent interactions. mdpi.comnih.govfrontiersin.org These interactions are crucial in crystal engineering, materials science, and the design of bioactive compounds. mdpi.comfrontiersin.org

The chlorine atoms in the 2,6-dichlorophenyl moiety are capable of forming halogen bonds , a type of non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com Quantum chemical calculations have been used to study the strength and nature of these bonds in various systems. mdpi.commdpi.com In the context of this compound, these halogen bonds could play a significant role in its binding to biological targets, such as enzymes or receptors. nih.gov

Furthermore, the phenyl ring itself can participate in π-stacking interactions , where the electron-rich π-systems of aromatic rings align with each other. nih.govfrontiersin.org The presence of electron-withdrawing chlorine atoms can modulate the electrostatic potential of the phenyl ring, influencing the geometry and strength of these π-stacking arrangements. In a crystal structure of a related compound containing a dichlorophenyl ring, the dihedral angle between the dichlorophenyl and another phenyl ring was found to be 21.28 (15)°. nih.gov

| Interaction Type | Description | Relevance to 2,6-Dichlorophenyl Moiety |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic center. mdpi.com | The two chlorine atoms can act as halogen bond donors, influencing molecular recognition and binding. mdpi.commdpi.com |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. nih.govfrontiersin.org | The dichlorophenyl ring can engage in stacking interactions, contributing to the stability of complexes. nih.gov |

| C-H···π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). nih.gov | The C-H bonds of the phenyl ring can interact with other aromatic systems, influencing crystal packing. nih.gov |

| π-Anion Interactions | An attractive force between an electron-rich anion and a π-system. | The electron-deficient nature of the dichlorophenyl ring could favor interactions with anionic residues in a biological target. |

In Silico Approaches for Structure-Activity Relationship (SAR) Studies (Methodological Focus)

The development of new therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity. nih.govvu.nl In silico methods provide a powerful toolkit for elucidating these structure-activity relationships (SAR) for compounds like this compound and its derivatives. capes.gov.brnih.gov These computational techniques can accelerate the drug discovery process by identifying promising candidates and optimizing their properties. vu.nl

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This technique is instrumental in understanding the binding mode of a molecule and the specific interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov For this compound, docking studies could be employed to screen potential biological targets and to rationalize its activity. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of both the ligand and the target protein are required. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field that estimates the binding affinity. researchgate.net Studies on related tetrazole derivatives have successfully used molecular docking to investigate their interactions with targets like DNA and bovine serum albumin (BSA). nih.gov Similarly, docking has been used to study the binding of dichlorophenoxy derivatives to the COX-2 enzyme. mdpi.com

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the non-covalent interactions involving the 2,6-dichlorophenyl moiety discussed previously. ajchem-a.com For instance, the tetrazole ring, a known bioisostere of a carboxylic acid group, can act as a hydrogen bond acceptor. ajchem-a.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential steric and electronic features of a molecule required for biological activity. nih.gov A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govresearchgate.net

For this compound, a pharmacophore model could be developed based on a set of known active compounds targeting a specific receptor. This model would capture the key features responsible for their activity. The model could then be used for virtual screening of large compound libraries to identify novel molecules with the desired pharmacophoric pattern. nih.gov The quality of a pharmacophore model is often assessed by its ability to distinguish between active and inactive compounds, which can be quantified using metrics like the area under the curve (AUC) and the enrichment factor (EF). nih.gov

Pharmacophore models have been successfully applied in the discovery of inhibitors for various targets, and this approach could be valuable in identifying new therapeutic applications for derivatives of this compound. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. capes.gov.brnih.gov These models are based on molecular descriptors, which are numerical representations of a molecule's structure and properties. nih.gov

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: A collection of derivatives with their corresponding measured biological activities.

Descriptor Calculation: Calculation of a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques. nih.gov

Successful QSAR models can provide insights into the structural features that are important for activity and can be used to predict the activity of newly designed compounds. nih.govnih.gov For example, a QSAR study on quinolinone-based thiosemicarbazones identified the van der Waals volume, electron density, and electronegativity as key determinants of their antituberculosis activity. nih.gov

| QSAR/QSPR Component | Description | Example Application for this compound |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. nih.gov | Descriptors could include molecular weight, logP, number of hydrogen bond donors/acceptors, and quantum chemical parameters. |

| Statistical Models | Mathematical equations that relate the descriptors to the activity or property of interest. nih.gov | A multiple linear regression model could be developed to predict the inhibitory concentration (IC50) of derivatives against a specific enzyme. |

| Model Validation | The process of assessing the reliability and predictive ability of a QSAR model. nih.gov | Techniques like leave-one-out cross-validation and prediction on an external test set would be employed. |

Advanced Chemometric Methods in the Study of this compound Derivatives

Chemometrics applies mathematical and statistical methods to chemical data. youtube.comelsevier.comchemistrydocs.comyoutube.comyoutube.com In the context of studying this compound derivatives, advanced chemometric techniques can be used to analyze complex datasets and extract meaningful information.

Principal Component Analysis (PCA) is an unsupervised pattern recognition method that can be used to visualize the relationships between compounds in a dataset based on their molecular descriptors. It can help in identifying clusters of similar compounds and outliers.

Partial Least Squares (PLS) is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. PLS is often used in QSAR studies to build robust predictive models.

These chemometric methods, often in combination with experimental design, can provide a deeper understanding of the SAR of this compound derivatives and guide the synthesis of new compounds with improved properties.

Chemical Reactivity and Mechanistic Studies of 5 2,6 Dichlorophenyl Tetrazolidine

Investigation of Reaction Pathways Involving the Tetrazolidine (B1588448) Ring

The tetrazolidine ring, a saturated five-membered ring containing four nitrogen atoms and one carbon atom, is the core of the molecule's reactivity. Unlike its aromatic counterpart, tetrazole, the tetrazolidine ring is inherently less stable and more susceptible to ring-opening reactions.

Ring-Chain Tautomerism: One of the primary reaction pathways for tetrazolidines involves ring-chain tautomerism. This is an equilibrium between the cyclic tetrazolidine structure and an open-chain azido-imine form. The position of this equilibrium is highly dependent on factors such as the nature of the substituents, solvent polarity, and temperature. For 5-(2,6-dichlorophenyl)tetrazolidine, the equilibrium would exist between the tetrazolidine and the corresponding azido-imine of 2,6-dichlorobenzaldehyde (B137635).

Thermal and Photochemical Decomposition: The high nitrogen content of the tetrazolidine ring suggests a propensity for thermal or photochemical decomposition, likely leading to the extrusion of molecular nitrogen (N2). wikipedia.org This decomposition can proceed through various pathways, potentially generating highly reactive intermediates such as nitrilimines. wikipedia.org The specific products would depend on the reaction conditions and the presence of trapping agents.

Oxidation and Reduction: The tetrazolidine ring, being a saturated heterocycle, can undergo oxidation and reduction reactions. Oxidation could potentially lead to the formation of the more stable aromatic tetrazole ring system, while reduction with strong reducing agents like lithium aluminum hydride might cause ring cleavage to yield amines. sciencemadness.org

Role of the 2,6-Dichlorophenyl Group in Modulating Reactivity

The 2,6-dichlorophenyl group attached to the C5 position of the tetrazolidine ring plays a significant role in modulating the compound's reactivity through both steric and electronic effects.

Steric Hindrance: The two chlorine atoms in the ortho positions of the phenyl ring create significant steric bulk around the C5-carbon of the tetrazolidine ring. This steric hindrance can influence the rate and regioselectivity of reactions involving the tetrazolidine ring. For instance, it may hinder the approach of bulky reagents to the heterocyclic core.

Electronic Effects: The chlorine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect). This electronic pull can influence the electron density distribution within the tetrazolidine ring, affecting its nucleophilicity and electrophilicity. The electron-withdrawing nature of the 2,6-dichlorophenyl group would be expected to lower the energy of the LUMO of the azido-imine tautomer, potentially making it more susceptible to nucleophilic attack. nih.gov

Kinetic and Thermodynamic Studies of Transformations Involving the Compound

Kinetic Studies: The kinetics of the ring-chain tautomerism would be a key area of investigation. The rate of interconversion between the cyclic and open-chain forms would be influenced by the energy barrier of the transition state. The steric hindrance from the 2,6-dichlorophenyl group might increase this barrier, thereby slowing down the kinetics of reactions that proceed through the open-chain form.

Thermodynamic Studies: From a thermodynamic standpoint, the stability of the tetrazolidine ring is a critical factor. The inherent strain of the five-membered ring and the presence of four nitrogen atoms contribute to a relatively high enthalpy of formation. The equilibrium of the ring-chain tautomerism will be governed by the relative thermodynamic stabilities of the cyclic tetrazolidine and the open-chain azido-imine. The substitution pattern on the phenyl ring can influence this equilibrium.

Representative Thermodynamic Data for Related Heterocycles

| Parameter | Representative Value Range (kJ/mol) | Notes |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | +150 to +300 | Highly endothermic, reflecting the high nitrogen content and ring strain. |

| Ring Strain Energy | 20 - 40 | Typical for five-membered rings. |

Note: These are estimated values for related tetrazolidine structures and are for illustrative purposes only. Specific experimental data for this compound is required for accurate values.

Electrophilic and Nucleophilic Behavior of this compound

The compound can exhibit both electrophilic and nucleophilic properties, largely dictated by the specific reaction conditions and the nature of the reacting species.

Electrophilic Behavior: The carbon atom at the C5 position, bonded to the electron-withdrawing 2,6-dichlorophenyl group, can be considered an electrophilic center. Nucleophiles could potentially attack this carbon, leading to ring opening. The nitrogen atoms of the tetrazolidine ring, with their lone pairs of electrons, can also act as nucleophiles, for example, in alkylation reactions.

Nucleophilic Behavior: The open-chain azido-imine tautomer can exhibit nucleophilic character at the imine nitrogen. This nitrogen could react with electrophiles. The azide (B81097) moiety is also a well-known nucleophile.

Studies on the Stability and Degradation Pathways of the Compound

The stability of this compound is expected to be limited, particularly in comparison to its aromatic tetrazole analog. nih.gov

pH-Dependent Stability: The compound's stability is likely to be pH-dependent. In acidic conditions, protonation of the nitrogen atoms could facilitate ring opening. In basic conditions, deprotonation could occur, potentially leading to different degradation pathways.

Degradation Pathways: The primary degradation pathway is expected to be through ring-chain tautomerism followed by hydrolysis of the imine or decomposition of the azide. Thermal degradation would likely involve the loss of dinitrogen (N2) to form various nitrogen-containing fragments. wikipedia.org The presence of the 2,6-dichlorophenyl group would likely lead to the formation of 2,6-dichlorobenzaldehyde or its derivatives as major degradation products.

Potential Degradation Products

| Degradation Condition | Potential Products |

|---|---|

| Acidic Hydrolysis | 2,6-Dichlorobenzaldehyde, Hydrazine (B178648), Hydrazoic Acid |

| Basic Hydrolysis | 2,6-Dichlorobenzaldehyde, Azide ion, Hydrazine |

Note: This table presents hypothetical degradation products based on the general chemistry of tetrazolidines. Experimental verification is required.

Mechanistic Insights into Reactions with Biological Targets (In Vitro/Molecular Level Focus)

While no specific studies on the interaction of this compound with biological targets are available, insights can be drawn from the known activities of related compounds.

Enzyme Inhibition Mechanism Studies

Compounds containing a dichlorophenyl moiety are known to exhibit a range of biological activities, often through enzyme inhibition.

General Mechanisms of Inhibition: Dichlorophenyl-containing compounds can act as enzyme inhibitors through several mechanisms:

Competitive Inhibition: The molecule may bind to the active site of an enzyme, competing with the natural substrate.

Non-competitive Inhibition: The inhibitor might bind to an allosteric site on the enzyme, changing its conformation and reducing its activity.

Mechanism-based Inhibition: The compound could be a substrate for the enzyme, and upon catalytic conversion, it forms a reactive intermediate that covalently binds to and inactivates the enzyme. wikipedia.org

Potential for Enzyme Inhibition by this compound: Given the structural features of this compound, it could potentially act as an inhibitor of various enzymes. The 2,6-dichlorophenyl group could facilitate binding to hydrophobic pockets in enzyme active sites. The tetrazolidine ring, through its potential for ring-opening to a reactive azido-imine, could potentially act as a latent reactive group for covalent modification of enzyme residues, suggesting a possibility for mechanism-based inhibition. However, without experimental data, this remains speculative.

Receptor Binding Mechanism Investigations

There is no available information from experimental or computational studies regarding the receptor binding affinity, selectivity, or mechanism of action for this compound. Research into which specific receptors this compound may bind to, and the nature of such interactions, has not been published in the public domain.

Protein-Ligand Interaction Dynamics (excluding cellular/organismal effects)

Similarly, a search for data on the protein-ligand interaction dynamics of this compound yielded no results. This includes a lack of information on:

Binding Site Analysis: Identification of specific amino acid residues involved in potential binding pockets.

Interaction Forces: Details on hydrogen bonding, hydrophobic interactions, or other non-covalent forces that would govern the binding of this compound to a protein target.

Conformational Changes: Studies on how the protein or the ligand might change their shape upon binding.

Thermodynamic and Kinetic Parameters: Data on the energetics and rates of association or dissociation from a target protein.

Without any primary research on this specific compound, the creation of data tables or a detailed discussion of its chemical reactivity in a biological context would be speculative and not based on established scientific findings.

Derivatization, Analogue Design, and Structure Activity Relationship Sar Methodologies

Design Principles for New 5-(2,6-Dichlorophenyl)tetrazolidine Analogues

The design of new analogues of this compound is guided by several key principles aimed at optimizing its pharmacological profile. A primary consideration is the modification of the core structure to enhance target affinity and selectivity while maintaining or improving pharmacokinetic properties. This involves a deep understanding of the target's binding site and the interactions that the parent compound forms.

A common strategy is to introduce functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target receptor. For instance, the introduction of polar groups on the tetrazolidine (B1588448) ring or the phenyl ring could lead to new hydrogen bonding opportunities. Conversely, extending hydrophobic regions of the molecule might enhance binding to nonpolar pockets within the receptor.

Furthermore, the design process often incorporates principles of drug-likeness, such as Lipinski's rule of five, to ensure that the new analogues possess favorable physicochemical properties for oral bioavailability. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) models, are invaluable in predicting the potential effects of designed modifications before their synthesis. nih.gov

Synthetic Strategies for Functionalization of the Tetrazolidine Ring

The tetrazolidine ring offers several positions for functionalization, allowing for the introduction of a wide range of substituents. Synthetic strategies often focus on the nitrogen atoms of the tetrazole ring, which can be alkylated, acylated, or otherwise modified. For example, the reaction of the tetrazolidine with various electrophiles can introduce diverse functional groups.

One approach involves the N-alkylation of the tetrazolidine ring using alkyl halides or other alkylating agents under basic conditions. This allows for the introduction of various alkyl and substituted alkyl chains. Another strategy is N-acylation, which can introduce amide functionalities. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its binding affinity and selectivity.

Modification of the Phenyl Ring and its Substituents (e.g., halogenation, alkylation)

The 2,6-dichlorophenyl moiety is a key feature of the parent compound, and its modification presents a rich avenue for analogue design. Strategies for modifying the phenyl ring include altering the existing halogen substituents or introducing new functional groups at other positions. nih.gov

Halogenation: The nature and position of the halogen atoms can significantly impact the compound's activity. Replacing the chlorine atoms with other halogens, such as fluorine or bromine, can alter the electronic and steric properties of the phenyl ring. For example, fluorine substitution can enhance metabolic stability and modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com

Alkylation and Other Substitutions: The introduction of alkyl, alkoxy, or other functional groups onto the phenyl ring can probe the steric and electronic requirements of the binding pocket. These modifications can be achieved through various aromatic substitution reactions. For instance, Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups, respectively.

The table below summarizes some potential modifications to the phenyl ring and their rationale:

| Modification | Rationale | Potential Synthetic Method |

| Halogen Substitution | Modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com | Nucleophilic or electrophilic halogenation |

| Alkylation | Probe steric tolerance of the binding site. | Friedel-Crafts alkylation |

| Alkoxylation | Introduce hydrogen bond acceptors and alter lipophilicity. | Williamson ether synthesis |

| Nitration/Amination | Introduce groups capable of hydrogen bonding or salt bridge formation. | Electrophilic nitration followed by reduction |

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are employed. uomustansiriyah.edu.iquniroma1.it These approaches enable the rapid generation of large libraries of related compounds, facilitating the identification of promising lead structures. nih.govijpsonline.com

Combinatorial Chemistry: This approach involves the systematic combination of a set of building blocks to create a large and diverse library of compounds. imperial.ac.uk For tetrazolidine derivatives, this could involve reacting a common tetrazolidine core with a variety of different reagents to introduce diversity at specific positions.

Parallel Synthesis: In parallel synthesis, multiple reactions are carried out simultaneously in separate reaction vessels. ijpsonline.com This allows for the synthesis of a discrete library of compounds, where each compound is individually synthesized and purified. This method is particularly useful for generating focused libraries around a lead compound to optimize its activity.

These high-throughput synthesis techniques, when coupled with high-throughput screening, can significantly accelerate the drug discovery process by allowing for the rapid evaluation of a large number of compounds. imperial.ac.uk

Methodologies for Investigating Structure-Activity Relationships (SAR) in Tetrazolidine Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. nih.govcapes.gov.br For tetrazolidine derivatives, several methodologies are employed to elucidate these structure-activity relationships (SAR). nih.govresearchgate.netresearchgate.net

Systematic Variation of Substituents

A cornerstone of SAR studies is the systematic variation of substituents at different positions of the molecule. By making small, incremental changes to the structure and observing the effect on biological activity, researchers can build a detailed picture of the SAR. For this compound derivatives, this involves systematically modifying the substituents on both the tetrazolidine and phenyl rings.

For example, a series of analogues could be synthesized where the substituents at a specific position on the phenyl ring are varied in terms of their size, electronic properties, and lipophilicity. The biological activity of each analogue is then determined, and the data is analyzed to identify trends. This information can then be used to design more potent and selective compounds.

The following table illustrates a hypothetical SAR study based on systematic variation:

| Compound | R1-substituent (Phenyl Ring) | R2-substituent (Tetrazolidine Ring) | Biological Activity (IC50, µM) |

| Parent | 2,6-Dichloro | H | 10 |

| Analogue 1 | 2,6-Difluoro | H | 15 |

| Analogue 2 | 2,6-Dimethyl | H | 25 |

| Analogue 3 | 2,6-Dichloro | Methyl | 5 |

| Analogue 4 | 2,6-Dichloro | Ethyl | 8 |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. drughunter.comufrj.br The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile while retaining its desired biological activity. nih.govnih.gov

In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. For example, the tetrazole ring itself can be considered a bioisostere of a carboxylic acid group, often leading to improved metabolic stability and oral bioavailability. drughunter.com

Common bioisosteric replacements for the phenyl ring substituents could include:

Halogens: Replacing a chlorine atom with a trifluoromethyl group (CF3) can maintain steric bulk while altering electronic properties.

Aromatic Rings: The dichlorophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

The success of a bioisosteric replacement is highly dependent on the specific biological target and the role of the functional group being replaced. ufrj.br

Fragment-Based Drug Discovery Methodologies (Focus on design, not clinical outcome)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. vu.edu.au The this compound scaffold itself can be considered a fragment, or it could be deconstructed into smaller fragments for initial screening.

The design of a fragment library based on this scaffold would involve synthesizing a diverse set of analogues with variations in the substitution pattern of the phenyl ring and the tetrazolidine core. The aim is to sample a broad chemical space to identify initial hits with weak binding affinity, which can then be optimized into more potent leads.

Key considerations for designing a fragment library around the this compound scaffold include:

Fragment Size and Complexity: Fragments should adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3).

Diversity: The library should encompass a range of electronic and steric properties.

Solubility: Fragments must be soluble in aqueous buffers for biophysical screening assays.

The tetrazole moiety is a valuable component in fragment libraries due to its ability to form key interactions with protein targets. researchgate.net The dichlorophenyl group, with its defined steric and electronic properties, can also provide crucial anchoring points within a binding pocket.

| FBDD Principle | Application to this compound |

| Fragment Library Design | Synthesis of a diverse set of analogues with varied substitutions. |

| Biophysical Screening | Techniques like NMR, X-ray crystallography, and surface plasmon resonance to detect weak binding. |

| Hit-to-Lead Optimization | Growing, linking, or merging fragments to increase potency and selectivity. |

Rational Design of Probes and Tools Based on the this compound Scaffold

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The rational design of probes based on the this compound scaffold would involve incorporating reporter groups, such as fluorophores or affinity tags, to enable visualization or pull-down experiments.

The design process would begin with an understanding of the SAR of the scaffold to identify positions where modifications are well-tolerated without disrupting the desired biological activity. For instance, a linker could be attached to one of the nitrogen atoms of the tetrazolidine ring, distal to the key binding interactions, to conjugate a fluorescent dye.

Tetrazine-based probes have gained prominence in bioorthogonal chemistry for live-cell imaging. rsc.org While tetrazolidine is a saturated heterocycle, its structural similarity to tetrazine suggests that with appropriate chemical modifications, it could serve as a core for novel imaging agents. The dichlorophenyl group can also be exploited for developing radiolabeled probes for positron emission tomography (PET) imaging by replacing one of the chlorine atoms with a radioactive isotope like fluorine-18.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore via a linker to a non-critical position. | Live-cell imaging and target localization. |

| Affinity-Based Probe | Incorporation of a biotin (B1667282) or alkyne tag for pull-down experiments. | Target identification and validation. |

| Radiolabeled Probe | Replacement of a chlorine atom with a radioisotope (e.g., ¹⁸F). | In vivo imaging with PET. |

Applications and Advanced Research Directions for 5 2,6 Dichlorophenyl Tetrazolidine in Non Clinical Settings

Development of 5-(2,6-Dichlorophenyl)tetrazolidine as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems. The development of this compound into such a tool is a plausible research direction, leveraging its distinct chemical features for imaging and pathway elucidation.

The development of fluorescent probes for bio-imaging is a cornerstone of modern cell biology, enabling the visualization of specific molecules and processes in living cells. Nitrogen-rich heterocycles, such as tetrazines and tetrazoles, are increasingly used as core scaffolds for these probes due to their unique reactivity in bioorthogonal chemistry. researchgate.netnih.govnih.gov These reactions, which occur rapidly and selectively in biological environments, can be used to attach fluorophores to target molecules. nih.govfrontiersin.org

A derivative of this compound could be engineered as an imaging probe. For instance, the tetrazolidine (B1588448) ring could be functionalized with a reactive handle for "click chemistry" or a photo-activatable group. researchgate.netnih.gov Upon reaction with a target biomolecule that has been metabolically labeled with a complementary partner, a fluorescent signal could be generated or "turned on." Tetrazine-based probes, for example, have been shown to exhibit a significant increase in fluorescence upon reaction, which reduces background noise and improves imaging clarity. nih.gov The 2,6-dichlorophenyl group would likely enhance the probe's lipophilicity, potentially aiding in cell membrane permeability.

Table 1: Potential Design Strategy for a Tetrazolidine-Based Imaging Probe

| Component | Function | Rationale based on Analogous Systems |

|---|---|---|

| This compound Core | Structural Scaffold | Provides a stable, modifiable heterocyclic base. The dichlorophenyl group can enhance cellular uptake. |

| Appended Fluorophore (e.g., BODIPY, Coumarin) | Signal Generation | Fluorescent dyes are attached to probes to enable detection by microscopy. nih.gov |

| Bioorthogonal Handle (e.g., alkyne, strained alkene) | Targeting & Ligation | Enables selective "clicking" to a tagged biomolecule of interest within a complex cellular environment. nih.govnih.gov |

| Photo-activatable Group | Spatio-temporal Control | Allows the probe's reactivity to be triggered by light, offering precise control over the labeling process. researchgate.net |

Beyond imaging, chemical probes are vital for dissecting complex biological pathways. Affinity-based probes, which bind specifically to a protein target, can be used to isolate and identify binding partners or to inhibit enzyme function, thereby clarifying their role in a signaling cascade.

The structure of this compound suggests it could be a starting point for designing such mechanistic probes. The 2,6-dichlorophenyl group is a common feature in potent and selective enzyme inhibitors, where it often provides crucial hydrophobic interactions within a protein's active site. By modifying the tetrazolidine ring with various functional groups, a library of compounds could be synthesized and screened for inhibitory activity against specific enzyme classes, such as kinases or proteases. Once an active compound is identified, it can be converted into a probe by adding a reporter tag (like biotin (B1667282) for affinity purification) or a photo-crosslinking group to covalently capture and identify its cellular targets.

Utilization in Catalysis and Organocatalysis

The field of catalysis relies heavily on the design of ligands that can coordinate with metal centers to control reactivity and selectivity. Nitrogen-containing heterocycles are prized as robust and versatile ligands. dntb.gov.ua

Asymmetric catalysis, the synthesis of a specific chiral product, is of paramount importance in pharmaceutical and chemical industries. This is typically achieved using a catalyst composed of a metal and a chiral ligand. nih.govuwindsor.ca The ligand's structure dictates the three-dimensional environment around the metal, guiding the substrate to react in a way that forms one enantiomer preferentially over the other. uwindsor.canih.gov

While this compound itself is not chiral, it could be readily modified to create a chiral ligand. By introducing stereocenters on the tetrazolidine ring or by attaching a chiral substituent, a new class of ligands could be developed. These chiral tetrazolidine ligands could then be complexed with transition metals like copper, rhodium, or iridium to catalyze a range of asymmetric reactions. dntb.gov.uamdpi.com Research on related nitrogen heterocycles, such as chiral oxazolidines and semicorrins, has demonstrated their effectiveness in controlling enantioselectivity in various chemical transformations. uwindsor.canih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Proline and its derivatives are among the most famous organocatalysts, but recent research has shown that other heterocyclic structures, including tetrazoles, can also be highly effective. nih.govnih.gov

A chiral derivative of this compound could function as an organocatalyst. For example, tetrazole derivatives of proline have been shown to be superior catalysts for asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions, yielding products with high enantiomeric excess. nih.gov The tetrazole moiety in these catalysts is believed to play a crucial role in activating the substrates through hydrogen bonding. A properly designed tetrazolidine derivative could operate through similar mechanisms, with the 2,6-dichlorophenyl group providing steric bulk to influence the stereochemical outcome of the reaction.

Table 2: Illustrative Performance of a Proline-Derived Tetrazole Organocatalyst in an Asymmetric Aldol Reaction This table presents data for a related tetrazole-based organocatalyst to demonstrate the potential of this compound class, as reported in the literature.

| Reactants | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cyclohexanone + 4-Nitrobenzaldehyde | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 99 | 99 | nih.gov |

Materials Science Applications of Tetrazolidine Scaffolds

The unique properties of the tetrazolidine ring, particularly its high nitrogen content and rigid heterocyclic structure, make it an interesting building block for advanced materials.